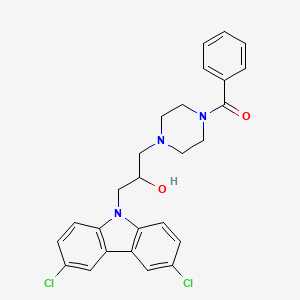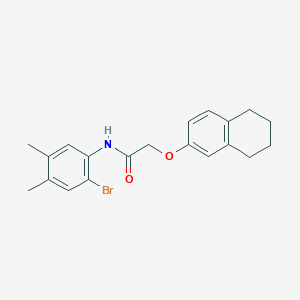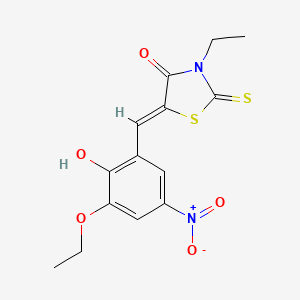
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, also known as BRL-15572, is a novel and potent antagonist of the dopamine D3 receptor. It was first synthesized and characterized by scientists at GlaxoSmithKline in the early 2000s. Since then, BRL-15572 has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes.
作用機序
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking the dopamine D3 receptor, 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol can modulate the activity of dopamine neurons and alter the release of dopamine in these brain regions.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol depend on the specific experimental conditions and the target tissues or organs. In general, 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been shown to reduce the activity of dopamine neurons and decrease the release of dopamine in the mesolimbic and mesocortical regions of the brain. This can lead to a decrease in reward-seeking behavior, motivation, and cognitive function. 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which can further affect the biochemical and physiological effects of the drug.
実験室実験の利点と制限
One advantage of using 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol in lab experiments is its high selectivity and potency for the dopamine D3 receptor. This allows researchers to specifically target this receptor subtype and investigate its role in various physiological and pathological processes. However, one limitation of using 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions. Additionally, the effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol may be influenced by other factors, such as the dose, route of administration, and duration of treatment.
将来の方向性
There are several future directions for research on 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol and its role in dopamine D3 receptor function. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which can further elucidate the role of this receptor subtype in various physiological and pathological processes. Another area of interest is the investigation of the downstream signaling pathways and gene expression changes that are modulated by dopamine D3 receptor antagonists, which can provide insights into the molecular mechanisms underlying the effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol. Finally, the development of novel therapeutic strategies targeting the dopamine D3 receptor system may have potential applications in the treatment of various psychiatric and neurological disorders.
合成法
The synthesis of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol involves several steps, including the reaction of 3,6-dichloro-9H-carbazole with 4-bromobenzoyl chloride to form 3,6-dichloro-9H-carbazol-9-yl-4-bromobenzoate, which is then reacted with piperazine to form 1-(4-bromobenzoyl)-4-(3,6-dichloro-9H-carbazol-9-yl)piperazine. Finally, the bromine atom is replaced with a hydroxyl group using sodium hydride and 2-propanol to yield 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol.
科学的研究の応用
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes. For example, it has been used to study the effects of dopamine D3 receptor antagonists on drug addiction, obesity, schizophrenia, and Parkinson's disease. 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has also been used to investigate the role of dopamine D3 receptors in the regulation of mood and emotion.
特性
IUPAC Name |
[4-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O2/c27-19-6-8-24-22(14-19)23-15-20(28)7-9-25(23)31(24)17-21(32)16-29-10-12-30(13-11-29)26(33)18-4-2-1-3-5-18/h1-9,14-15,21,32H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKKMJRVRSSQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)
![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)


![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)
![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)